REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=2[C:16]#[N:17])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.C(O)(=O)C.[Pt]=O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=2[CH2:16][NH2:17])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C#N)C=CC=C1
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Name
|
ethanol acetic acid
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)O.C(C)(=O)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken under hydrogen (50 psi) for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Hyflo, further ethanol (85 mL), acetic acid (15 mL) and platinum oxide (1 g)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken under hydrogen (50 psi) for 6 h.
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
adding further platinum oxide (200 mg) after 2 h.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Hyflo
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |